![molecular formula C10H6N2O4 B595970 1,5-Dinitronaphthalene-d6 CAS No. 1219804-48-4](/img/structure/B595970.png)
1,5-Dinitronaphthalene-d6
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Overview
Description
1,5-Dinitronaphthalene is a yellowish white needle or light yellow fluffy solid . It is an intermediate in the production of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and 1,5-naphthalenediamine, which is mainly converted to naphthalene 1,5-diisocyanate .
Synthesis Analysis
The synthesis of 1,5-Dinitronaphthalene involves the nitration of naphthalene with nitric acid (95%) and 1-nitronaphthalene with nitrogen dioxide/molecular oxygen in the presence of zeolite catalysts .Molecular Structure Analysis
The molecular formula of 1,5-Dinitronaphthalene is C10H6N2O4 . Its structure is also available as a 2D Mol file . Crystals of 1,5-dinitronaphthalene are reported to be monoclinic with two molecules in each unit cell .Chemical Reactions Analysis
1,5-Dinitronaphthalene is an intermediate in the production of naphthazarin and 1,5-naphthalenediamine . The nitration selectivity of naphthalene was studied in different organic solvents with 95% fuming nitric acid as the nitration reagent .Physical And Chemical Properties Analysis
1,5-Dinitronaphthalene has a density of 1.5±0.1 g/cm3, a boiling point of 389.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 57.2±0.3 cm3, and it has 6 H bond acceptors and 0 H bond donors .Scientific Research Applications
Analytical Chemistry Applications:
- Polarographic and voltammetric methods have been used for the determination of genotoxic 1,5-Dinitronaphthalene. These methods include tast polarography, differential pulse polarography, and adsorptive stripping voltammetry (Shanmugam, Barek, & Zima, 2004).
- Voltammetric determination of genotoxic dinitronaphthalenes, including 1,5-Dinitronaphthalene, has been achieved using silver solid amalgam electrodes (Daňhel et al., 2007).
Spectroscopy and Structural Analysis:
- FTIR and FT-Raman spectroscopy have been used to study the structure and vibrational spectra of 1,5-dinitronaphthalene. This includes detailed analysis using density functional theory (Arivazhagan et al., 2009).
- Electron Spin Resonance (ESR) spectroscopy has been utilized to analyze the radical anions of 1,5-dinitronaphthalene, providing insights into its electronic structure (Fischer & Mcdowell, 1965).
Materials Science and Catalysis:
- Research has been conducted on the synthesis, structure, and properties of metal–organic coordination polymers with 1,5-dinitronaphthalene derivatives. These studies are crucial for developing new materials with specific functionalities (Tian et al., 2010).
- Catalytic hydrogenation of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene over carbon nanotube-supported non-noble metal catalysts has been explored, highlighting potential industrial applications (Wei et al., 2016).
Mechanism of Action
Target of Action
It’s known that naphthalene derivatives can interact with a variety of biological targets, depending on their specific chemical structure and functional groups .
Mode of Action
Generally, naphthalene derivatives can interact with their targets through various mechanisms, such as binding to proteins or DNA, or participating in biochemical reactions .
Biochemical Pathways
Naphthalene derivatives can potentially influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It’s known that naphthalene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1,5-Dinitronaphthalene-d6 can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2,3,5,6,7-hexadeuterio-4,8-dinitronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCJXFCHHDFJS-MZWXYZOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])C(=C1[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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